An In-depth Technical Guide to the Chemical Properties of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide
An In-depth Technical Guide to the Chemical Properties of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide, a heterocyclic compound featuring a unique constellation of a 1,2,3-thiadiazole ring, a phenyl linker, and a thioamide functional group. This document delves into the compound's structure, physicochemical properties, a plausible synthetic route with detailed protocols, and its potential reactivity. Furthermore, it explores the anticipated spectral characteristics and discusses the potential pharmacological significance of this molecule, drawing upon the well-documented biological activities of its constituent moieties. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and materials science.
Introduction
Heterocyclic compounds form the bedrock of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, sulfur and nitrogen-containing scaffolds have garnered significant attention due to their diverse and often potent biological activities. The molecule 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide presents a compelling case for investigation, integrating two key pharmacophores: the 1,2,3-thiadiazole and the thioamide group.
The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle that is not naturally occurring but has been extensively explored in medicinal chemistry. Derivatives of 1,2,3-thiadiazole are known to exhibit a wide spectrum of biological activities, including antiviral, antifungal, antibacterial, and antitumor properties.[1][2] The thioamide group, a bioisostere of the amide bond, offers unique physicochemical properties, including altered hydrogen bonding capabilities, increased lipophilicity, and enhanced metabolic stability, which can be strategically employed in drug design to improve pharmacokinetic and pharmacodynamic profiles.[3][4]
This guide aims to provide a detailed technical examination of the chemical properties of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide, offering insights into its synthesis, characterization, and potential for further functionalization and application.
Physicochemical Properties
A summary of the key physicochemical properties of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide is presented in Table 1. These values are a combination of information from chemical suppliers and computational predictions, providing a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃S₂ | Finetech Industry Limited |
| Molecular Weight | 235.33 g/mol | Finetech Industry Limited |
| CAS Number | 254429-83-9 | Finetech Industry Limited |
| Appearance | Expected to be a solid | Inferred |
| XLogP3 (Predicted) | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
Synthesis and Characterization
While a specific, peer-reviewed synthesis of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide has not been prominently reported, a plausible and efficient synthetic route can be designed based on well-established organic transformations. The proposed pathway involves a multi-step sequence, commencing with the formation of the 1,2,3-thiadiazole ring via the Hurd-Mori synthesis, followed by functional group manipulations to introduce the ethanethioamide side chain.
Proposed Synthetic Pathway
The proposed synthesis is a three-step process starting from commercially available 4-phenylacetonitrile.
Caption: Proposed synthetic pathway for 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide.
Experimental Protocols
This initial step involves a Friedel-Crafts acylation of 4-phenylacetonitrile.
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Materials: 4-Phenylacetonitrile, acetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM).
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Procedure:
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To a stirred suspension of anhydrous AlCl₃ in dry DCM at 0 °C, add acetyl chloride dropwise.
-
Slowly add a solution of 4-phenylacetonitrile in dry DCM to the reaction mixture, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with DCM.
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Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
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This step involves the formation of the 1,2,3-thiadiazole ring.[5][6]
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Sub-step 2a: Formation of the Semicarbazone
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Materials: 4-(Cyanomethyl)acetophenone, semicarbazide hydrochloride, sodium acetate, ethanol, water.
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Procedure:
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Dissolve semicarbazide hydrochloride and sodium acetate in water.
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Add a solution of 4-(cyanomethyl)acetophenone in ethanol.
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Reflux the mixture for 2-3 hours.
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Cool the reaction mixture to room temperature and collect the precipitated semicarbazone by filtration. Wash with cold water and dry.[7]
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-
-
Sub-step 2b: Hurd-Mori Cyclization
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Materials: Semicarbazone from the previous step, thionyl chloride (SOCl₂), anhydrous dichloromethane (DCM).
-
Procedure:
-
Suspend the semicarbazone in anhydrous DCM and cool to 0 °C.
-
Add thionyl chloride dropwise with vigorous stirring, maintaining the temperature below 10 °C.[7]
-
After the addition, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude 2-[4-(1,2,3-thiadiazol-4-yl)phenyl]acetonitrile by column chromatography.
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-
The final step is the conversion of the nitrile to a thioamide. This can be achieved using various thionating agents.[8][9]
-
Method A: Using Lawesson's Reagent
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Materials: 2-[4-(1,2,3-Thiadiazol-4-yl)phenyl]acetonitrile, Lawesson's reagent, anhydrous toluene.
-
Procedure:
-
Dissolve the nitrile in anhydrous toluene.
-
Add Lawesson's reagent and reflux the mixture for 4-6 hours.[10]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
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-
-
Method B: Using Hydrogen Sulfide or its equivalent
-
Materials: 2-[4-(1,2,3-Thiadiazol-4-yl)phenyl]acetonitrile, sodium hydrosulfide (NaSH) or H₂S gas, pyridine, triethylamine.
-
Procedure:
-
Dissolve the nitrile in a solution of pyridine and triethylamine.
-
Bubble H₂S gas through the solution at room temperature or use a soluble sulfide source like NaSH.
-
Stir the reaction mixture for 24-48 hours.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent.
-
Wash the organic layer with dilute acid, water, and brine.
-
Dry the organic layer and concentrate to obtain the crude thioamide, which can be purified by recrystallization or column chromatography.
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Anticipated Spectral Data
Based on the analysis of structurally related compounds, the following spectral characteristics are anticipated for 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide.[11][12]
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¹H NMR (DMSO-d₆):
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Aromatic protons (phenyl ring): Multiplets in the range of δ 7.5-8.5 ppm.
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Thiadiazole proton: A singlet expected around δ 9.0-9.5 ppm.
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Methylene protons (-CH₂-): A singlet around δ 4.0-4.5 ppm.
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Thioamide protons (-NH₂): Two broad singlets, exchangeable with D₂O, expected in the range of δ 9.5-10.5 ppm.
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-
¹³C NMR (DMSO-d₆):
-
Thioamide carbon (C=S): Expected in the downfield region of δ 190-205 ppm.
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Thiadiazole ring carbons: Signals expected around δ 140-160 ppm.
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Aromatic carbons: Multiple signals in the range of δ 125-140 ppm.
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Methylene carbon (-CH₂-): A signal around δ 40-50 ppm.
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-
FT-IR (KBr):
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N-H stretching (thioamide): Two bands in the region of 3100-3400 cm⁻¹.
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C-H stretching (aromatic): Bands around 3000-3100 cm⁻¹.
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C=N and C=C stretching (aromatic and thiadiazole rings): Bands in the region of 1400-1600 cm⁻¹.
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C=S stretching (thioamide): A characteristic band in the region of 1000-1250 cm⁻¹.
-
-
Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺ peak at m/z = 236.03.
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Reactivity and Potential Transformations
The chemical reactivity of 2-[4-(1,2,3-Thiadiazol-4-YL)phenyl]ethanethioamide is dictated by the interplay of its three key components: the 1,2,3-thiadiazole ring, the phenyl linker, and the thioamide group.
Sources
- 1. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thioamide synthesis by thionation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. dergipark.org.tr [dergipark.org.tr]

